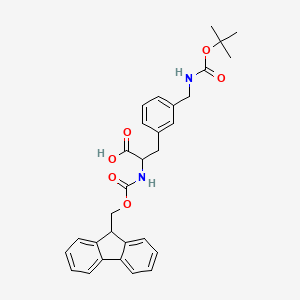
Fmoc-D-Phe(3-CH2NHBoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-3-Aminomethylphe(Boc) is a protected amino acid derivative used extensively in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino terminus and a tert-butyloxycarbonyl (Boc) group protecting the side chain amine. This dual protection allows for selective deprotection and incorporation into peptide chains without unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-3-Aminomethylphe(Boc) typically involves the following steps:
Protection of the Amino Group: The amino group of L-3-Aminomethylphenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane.
Protection of the Side Chain Amine: The side chain amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.
Industrial Production Methods
Industrial production of Fmoc-L-3-Aminomethylphe(Boc) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-3-Aminomethylphe(Boc) undergoes several types of reactions:
Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotected Amino Acid: After Fmoc removal, the free amino group is available for further reactions.
Peptide Chains: Formed through successive coupling reactions.
Scientific Research Applications
Chemistry
Fmoc-L-3-Aminomethylphe(Boc) is used in solid-phase peptide synthesis (SPPS) to create custom peptides with specific sequences and functionalities .
Biology
In biological research, it is used to synthesize peptides for studying protein interactions, enzyme functions, and cellular processes .
Medicine
The compound is crucial in developing peptide-based drugs, including therapeutic peptides and peptide vaccines .
Industry
In the pharmaceutical industry, it is used to produce peptides for drug discovery and development .
Mechanism of Action
The mechanism of action of Fmoc-L-3-Aminomethylphe(Boc) involves:
Protection and Deprotection: The Fmoc and Boc groups protect the amino and side chain amine groups during synthesis.
Peptide Bond Formation: The free amino group reacts with activated carboxyl groups of other amino acids to form peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phenylalanine: Similar in structure but lacks the side chain amine protection.
Boc-L-Phenylalanine: Uses Boc protection but lacks the Fmoc group.
Uniqueness
Fmoc-L-3-Aminomethylphe(Boc) is unique due to its dual protection, allowing for selective deprotection and incorporation into complex peptide sequences without side reactions .
This compound’s versatility and efficiency make it a valuable tool in peptide synthesis and various scientific research applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDODPHMWMJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
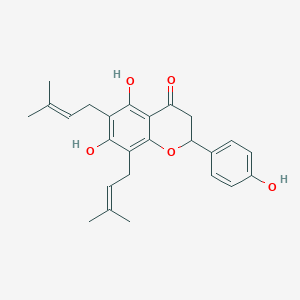

![[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine](/img/structure/B13396523.png)
![5-(3-Hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one](/img/structure/B13396526.png)
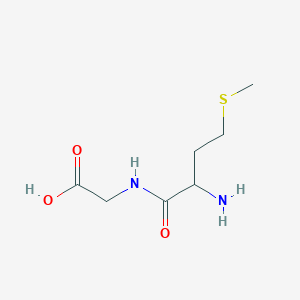
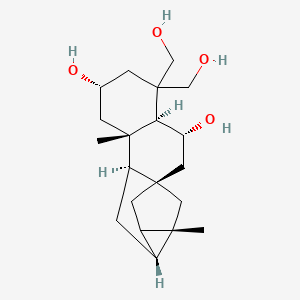
![1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[methyl-[(2S)-oxiran-2-yl]amino]anthracene-9,10-dione](/img/structure/B13396545.png)
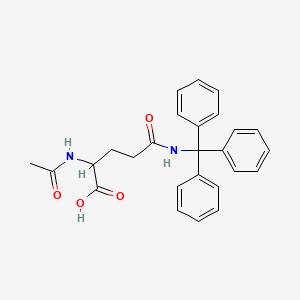
![1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodiumsalt](/img/structure/B13396560.png)
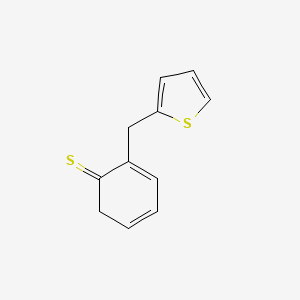
![3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13396569.png)
![17-Hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13396579.png)
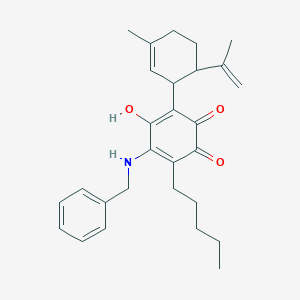
![3-(1-Azabicyclo[3.2.1]octan-6-yl)-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid](/img/structure/B13396595.png)
